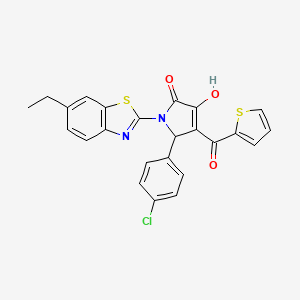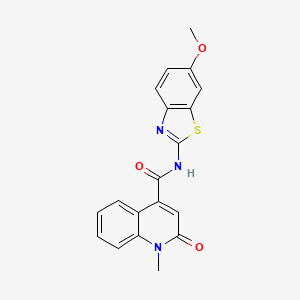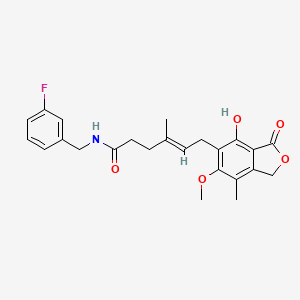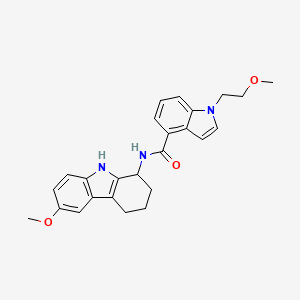![molecular formula C16H14N4O2 B12158628 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158628.png)
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining furan, methoxyphenyl, and triazolopyrimidine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of furan-2-carbaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triethyl orthoformate, to yield the desired triazolopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted triazolopyrimidine derivatives from nucleophilic substitution .
Scientific Research Applications
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol: Exhibits similar antimicrobial properties.
Thiazolo[3,2-b][1,2,4]triazole: Used in the synthesis of heterocyclic compounds with potential biological activity.
Triazolo[3,4-b][1,3,4]thiadiazine:
Uniqueness
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of furan, methoxyphenyl, and triazolopyrimidine moieties
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
5-(furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14N4O2/c1-21-12-6-4-11(5-7-12)14-9-13(15-3-2-8-22-15)19-16-17-10-18-20(14)16/h2-10,14H,1H3,(H,17,18,19) |
InChI Key |
MHADMHMHSCSBGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12158550.png)
![1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B12158551.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
![5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole](/img/structure/B12158565.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12158575.png)


![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B12158603.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B12158607.png)
![6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12158620.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158649.png)
